5-chloro-1-cyclohexylbenzimidazole-2-thiol
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Overview
Description
Compound 5-chloro-1-cyclohexylbenzimidazole-2-thiol is a chemical entity with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Stepwise Addition Reactions: Sequential addition of reagents to build the desired molecular structure.
Catalytic Reactions: Use of catalysts to facilitate specific chemical transformations.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Industrial production methods for 5-chloro-1-cyclohexylbenzimidazole-2-thiol would likely involve scaling up these laboratory techniques to produce the compound in larger quantities while ensuring consistency and purity.
Chemical Reactions Analysis
5-chloro-1-cyclohexylbenzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Hydrolysis: Reaction with water to break chemical bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-1-cyclohexylbenzimidazole-2-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and chemical products.
Mechanism of Action
The mechanism of action of 5-chloro-1-cyclohexylbenzimidazole-2-thiol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
5-chloro-1-cyclohexylbenzimidazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. Some examples of similar compounds include:
Compound A: Known for its use in organic synthesis and biological studies.
Compound B: Investigated for its therapeutic potential in medicine.
Compound C: Utilized in industrial applications for material development.
The uniqueness of this compound lies in its specific chemical structure and the particular applications it is suited for, which may differ from those of similar compounds.
Properties
IUPAC Name |
5-chloro-1-cyclohexylbenzimidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2S/c14-9-6-7-12-11(8-9)15-13(17)16(12)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDIDPFUQPFOQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Cl)N=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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